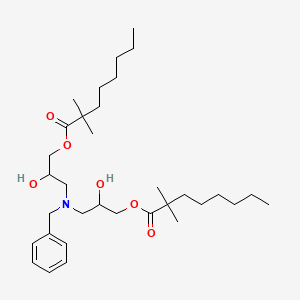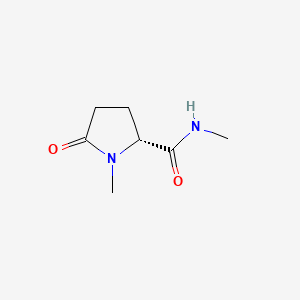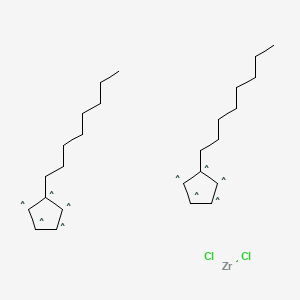
EC 418-100-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EC 418-100-1 is a complex organic compound with the molecular formula C33H57NO6 and a molecular weight of 563.82 g/mol. This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of EC 418-100-1 involves multiple steps. One common method includes the reaction of benzylamine with 2,2-dimethyloctanoic acid in the presence of a coupling agent to form the intermediate product. This intermediate is then reacted with 2-hydroxypropane-1,3-diol under controlled conditions to yield the final compound.
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including esterification and amide formation reactions.
Análisis De Reacciones Químicas
Types of Reactions
EC 418-100-1 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
EC 418-100-1 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, although it is not used in clinical settings.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Mecanismo De Acción
The mechanism of action of EC 418-100-1 involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The benzyl group can also participate in hydrophobic interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-hydroxypropane-1,3-diyl) bis(3,5,5-trimethylhexanoate): Similar in structure but with different side chains.
(2-hydroxy-3-(methacryloyloxy)propyl 7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylate): Another complex ester with different functional groups.
Uniqueness
EC 418-100-1 is unique due to its specific combination of benzyl, hydroxyl, and ester groups, which confer distinct chemical and physical properties. This makes it particularly useful in specialized research applications.
Propiedades
Número CAS |
172964-15-7 |
|---|---|
Fórmula molecular |
C33H57NO6 |
Peso molecular |
563.82 |
Nombre IUPAC |
[3-[benzyl-[3-(2,2-dimethyloctanoyloxy)-2-hydroxypropyl]amino]-2-hydroxypropyl] 2,2-dimethyloctanoate |
InChI |
InChI=1S/C33H57NO6/c1-7-9-11-16-20-32(3,4)30(37)39-25-28(35)23-34(22-27-18-14-13-15-19-27)24-29(36)26-40-31(38)33(5,6)21-17-12-10-8-2/h13-15,18-19,28-29,35-36H,7-12,16-17,20-26H2,1-6H3 |
Clave InChI |
XIGOSJBUBGZVSV-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)(C)C(=O)OCC(CN(CC1=CC=CC=C1)CC(COC(=O)C(C)(C)CCCCCC)O)O |
Sinónimos |
4-benzyl-2,6-dihydroxy-4-aza-heptylene bis(2,2-dimethyloctanoate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopropanecarboxylic acid, 2-(1-propenyl)-, methyl ester, [1alpha,2beta(E)]- (9CI)](/img/new.no-structure.jpg)






![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)



